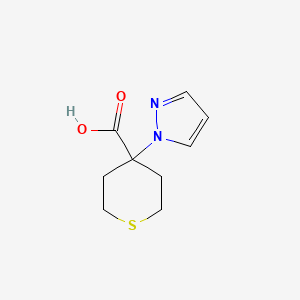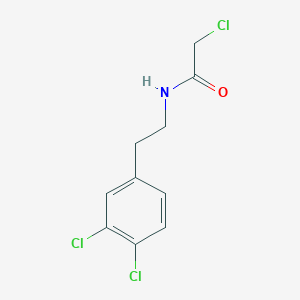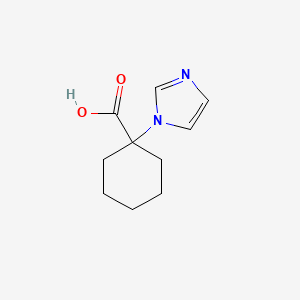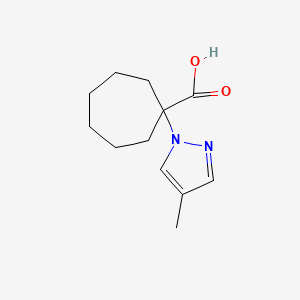
4-Pyrazol-1-ylthiane-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyrazol-1-ylthiane-4-carboxylic acid is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a thiane derivative of pyrazole, which is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms. The synthesis method of 4-Pyrazol-1-ylthiane-4-carboxylic acid is relatively straightforward, and it has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science.
作用机制
The mechanism of action of 4-Pyrazol-1-ylthiane-4-carboxylic acid is not well understood, but it is believed to interact with enzymes and proteins in a similar manner to other thiol-containing compounds. It may also act as a reactive intermediate in various biochemical reactions, leading to the formation of new compounds with unique properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Pyrazol-1-ylthiane-4-carboxylic acid are not well studied, but it is believed to have antioxidant and anti-inflammatory properties. It may also interact with various enzymes and proteins, leading to changes in their activity and function.
实验室实验的优点和局限性
The advantages of using 4-Pyrazol-1-ylthiane-4-carboxylic acid in lab experiments include its ease of synthesis, high purity, and potential applications in various scientific fields. However, its limitations include its relatively low solubility in water and some organic solvents, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 4-Pyrazol-1-ylthiane-4-carboxylic acid, including:
1. Investigation of its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation.
2. Study of its interactions with enzymes and proteins, as well as its potential as a biochemical probe.
3. Synthesis of novel materials using 4-Pyrazol-1-ylthiane-4-carboxylic acid as a building block, with unique properties and potential applications in various fields.
4. Investigation of its potential as a catalyst for various chemical reactions, due to its unique structure and reactivity.
Conclusion
In conclusion, 4-Pyrazol-1-ylthiane-4-carboxylic acid is a heterocyclic organic compound with unique properties and potential applications in various scientific fields. Its ease of synthesis and potential applications make it an attractive target for further research, and its interactions with enzymes and proteins make it an interesting biochemical probe. Further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of 4-Pyrazol-1-ylthiane-4-carboxylic acid involves the reaction of ethyl 2-oxo-4-pyrazoline-3-carboxylate with elemental sulfur and sodium methoxide. This reaction yields the desired product in good yields and high purity. The reaction mechanism involves the formation of an intermediate thiolate anion, which then reacts with the pyrazoline ring to form the thiane ring.
科学研究应用
4-Pyrazol-1-ylthiane-4-carboxylic acid has been studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In biochemistry, it has been studied for its interactions with enzymes and proteins, as well as its potential as a biochemical probe. In materials science, it has been investigated for its potential applications as a building block for the synthesis of novel materials with unique properties.
属性
IUPAC Name |
4-pyrazol-1-ylthiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8(13)9(2-6-14-7-3-9)11-5-1-4-10-11/h1,4-5H,2-3,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSONKWFTWKIVIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(=O)O)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628206.png)

![2-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-(2-methylfuran-3-yl)-1,3,4-oxadiazole](/img/structure/B7628214.png)
![2-[4-(3-Chlorophenyl)piperidin-1-yl]-2-oxoacetic acid](/img/structure/B7628220.png)

![3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol](/img/structure/B7628238.png)
![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![[5-Amino-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7628259.png)
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![4-(1,4-Diazepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7628268.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)


